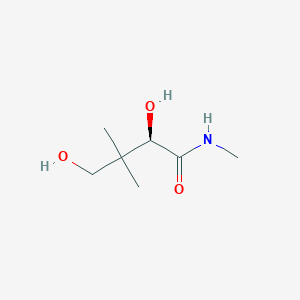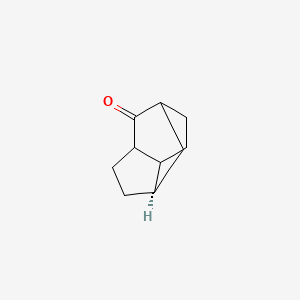
(3aR)-Octahydro-1H-1,5-methanoinden-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR)-Octahydro-1H-1,5-methanoinden-8-one is a chemical compound with a unique structure that includes a bicyclic framework. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR)-Octahydro-1H-1,5-methanoinden-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor compounds are subjected to hydrogenation in the presence of catalysts. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(3aR)-Octahydro-1H-1,5-methanoinden-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
(3aR)-Octahydro-1H-1,5-methanoinden-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (3aR)-Octahydro-1H-1,5-methanoinden-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
類似化合物との比較
Similar Compounds
(3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one: This compound shares a similar bicyclic structure but differs in functional groups and stereochemistry.
(3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: Another compound with a similar framework but different functional groups and applications.
Uniqueness
(3aR)-Octahydro-1H-1,5-methanoinden-8-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
87507-62-8 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(6R)-tricyclo[4.3.1.03,7]decan-2-one |
InChI |
InChI=1S/C10H14O/c11-10-7-2-3-8-6(5-7)1-4-9(8)10/h6-9H,1-5H2/t6-,7?,8?,9?/m1/s1 |
InChIキー |
HOAQFJFDQZOSQC-LJSVPSOQSA-N |
異性体SMILES |
C1CC2C3[C@H]1CC(C2=O)CC3 |
正規SMILES |
C1CC2C3C1CC(C2=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
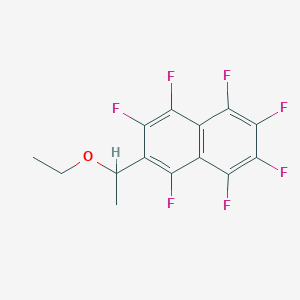
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
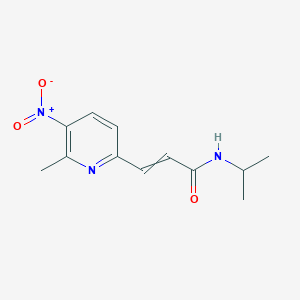
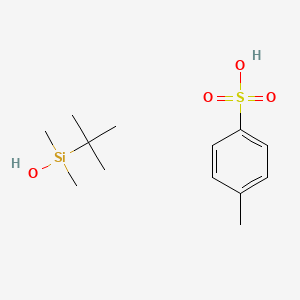
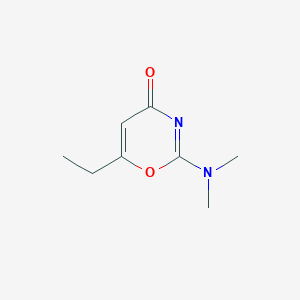
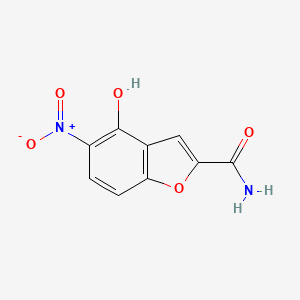
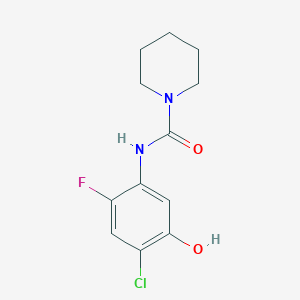

![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
